molecular formula C11H23NO3 B6353544 tert-Butyl 3-[(3-methoxypropyl)amino]propanoate CAS No. 1049162-30-2

tert-Butyl 3-[(3-methoxypropyl)amino]propanoate

Cat. No.: B6353544
CAS No.: 1049162-30-2
M. Wt: 217.31 g/mol
InChI Key: PSPJFWWDBUNXOF-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(3-methoxypropyl)amino]propanoate is a synthetic ester derivative characterized by a tert-butyl ester group and a secondary amine linked to a methoxypropyl chain. Its molecular formula is C₁₃H₂₇NO₃ (molecular weight: 245.36 g/mol), with a structure optimized for stability and reactivity in organic synthesis . The tert-butyl group provides steric protection to the ester moiety, enhancing resistance to hydrolysis, while the methoxypropyl amino side chain contributes to solubility in polar aprotic solvents . This compound is frequently utilized as an intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of carbamates and amides .

Properties

IUPAC Name

tert-butyl 3-(3-methoxypropylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-11(2,3)15-10(13)6-8-12-7-5-9-14-4/h12H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPJFWWDBUNXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(3-methoxypropyl)amino]propanoate typically involves the esterification of 3-[(3-methoxypropyl)amino]propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-[(3-methoxypropyl)amino]propanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Halogenated compounds, ethers.

Scientific Research Applications

Chemistry: tert-Butyl 3-[(3-methoxypropyl)amino]propanoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its amino group allows it to interact with biological molecules, making it useful in biochemical assays.

Medicine: this compound has potential applications in drug development. Its structure can be modified to create new therapeutic agents with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(3-methoxypropyl)amino]propanoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes and other proteins. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

tert-Butyl 3-[(3-Methoxypropyl)amino]-2-methylpropanoate

  • Structural Difference: A methyl group is added at the C2 position of the propanoate chain .
  • This modification may also alter crystallinity and melting points compared to the unmethylated analog.

tert-Butyl 3-{[3-(Propan-2-yloxy)propyl]amino}propanoate

  • Structural Difference : The methoxy group (-OCH₃) is replaced with an isopropoxy group (-OCH(CH₃)₂) .
  • Impact : The bulkier isopropoxy group increases lipophilicity (logP), which could enhance membrane permeability in biological systems. However, it may reduce solubility in aqueous environments compared to the methoxy analog.

Table 1: Key Structural Comparisons

Compound Name Substituent on Propyl Chain Molecular Formula Key Property Differences
tert-Butyl 3-[(3-methoxypropyl)amino]propanoate -OCH₃ C₁₃H₂₇NO₃ Balanced solubility and stability
tert-Butyl 3-[(3-isopropoxypropyl)amino]propanoate -OCH(CH₃)₂ C₁₃H₂₇NO₃ Higher lipophilicity
tert-Butyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate -OCH₃ + C2 methyl C₁₄H₂₉NO₃ Increased steric hindrance

Functional Group Variations in Ester Derivatives

Ethyl 3-(Boc-amino)-2,2-difluoropropanoate

  • Structural Difference : Ethyl ester replaces tert-butyl, and two fluorine atoms are added at the C2 position .
  • Impact: The ethyl ester is less hydrolytically stable than tert-butyl, making it prone to cleavage under acidic/basic conditions.

Methyl 3-(Methylsulfonamido)propanoate

  • Structural Difference: A sulfonamide (-SO₂NHCH₃) replaces the methoxypropyl amino group .
  • Impact: Sulfonamides are more polar and acidic than secondary amines, which could improve water solubility but reduce compatibility with non-polar solvents.

Table 2: Functional Group Influence on Properties

Compound Name Ester Group Functional Group Key Reactivity/Stability Traits
This compound tert-butyl Secondary amine High ester stability
Ethyl 3-(Boc-amino)-2,2-difluoropropanoate ethyl Difluoro + Boc-amine Lower stability, higher acidity
Methyl 3-(methylsulfonamido)propanoate methyl Sulfonamide Enhanced polarity

Biological Activity

tert-Butyl 3-[(3-methoxypropyl)amino]propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a tert-butyl group, an amino group, and a methoxypropyl substituent. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The chemical formula for this compound is C13H27NO4C_{13}H_{27}NO_4. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The methoxypropyl group contributes to the compound's solubility and interaction with biological molecules.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The amino group can form hydrogen bonds with enzymes, influencing their catalytic activity. This interaction may modulate metabolic pathways and enzyme-substrate relationships.
  • Receptor Binding : The ester moiety can undergo hydrolysis to release active carboxylic acid derivatives, which may interact with specific receptors in the body, potentially leading to physiological responses.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use in antimicrobial therapies.
  • Anti-inflammatory Effects : Studies have indicated that similar compounds can modulate inflammatory responses, providing a basis for investigating their use in treating inflammatory diseases.
  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy.

Case Studies

Several studies have explored the biological activity of related compounds:

  • A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that similar tert-butyl derivatives exhibited enhanced metabolic stability compared to non-tert-butyl analogs, suggesting improved pharmacokinetic profiles in vivo .
  • Another investigation into the structure-activity relationship (SAR) of amino acid derivatives highlighted that modifications at the amino or ester positions could significantly alter biological activity, emphasizing the importance of the methoxy propyl group in enhancing solubility and bioactivity .

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals important insights:

Compound NameBiological ActivityKey Findings
tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoateAntimicrobialEffective against various strains; potential for drug development .
tert-Butyl 4-{[(dimethylamino)acetyl]amino}-1-piperidinecarboxylateCytotoxicityExhibited significant cytotoxic effects on cancer cell lines .
tert-Butyl 3-{[2-(methoxyethyl)amino]-2-methylpropanoate}Anti-inflammatoryModulated inflammatory pathways effectively .

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